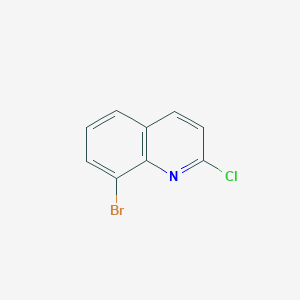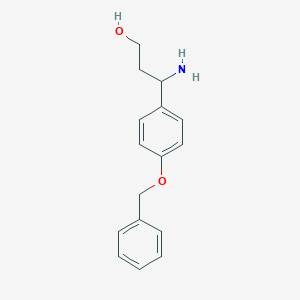
6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with alternating double bonds and an ethynyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane, methyldiazoacetate, or adamantanoyldiazomethane, catalyzed by rhodium trifluoroacetate, can yield cyclohepta-1,3,5-trienes . The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of various substituted cycloheptatriene derivatives.
Scientific Research Applications
6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, altering the activity of the target molecules. Additionally, the compound’s unique ring structure can facilitate binding to specific protein domains, influencing various biochemical pathways.
Comparison with Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but lacking the ethynyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 6-Ethynylcyclohepta-1,3,5-triene-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic applications and research.
Properties
IUPAC Name |
6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(7-8)10(11)12/h1,3-6H,7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNORTBTCAZATR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B70194.png)













